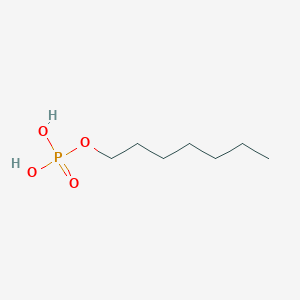
Heptyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl dihydrogen phosphate is an organic phosphate compound with the chemical formula C7H17O4P It is a member of the alkyl phosphate family, characterized by the presence of a heptyl group attached to a dihydrogen phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with heptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
H3PO4+C7H15OH→C7H17O4P+H2O
The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Heptyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and heptanol.
Esterification: It can react with alcohols to form different alkyl phosphates.
Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces phosphoric acid and heptanol.
Esterification: Forms various alkyl phosphates depending on the alcohol used.
Oxidation and Reduction: Can lead to the formation of different phosphorus-containing compounds.
Scientific Research Applications
Heptyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.
Biology: Investigated for its potential role in biological systems and as a model compound for studying phosphate metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and flame retardants.
Mechanism of Action
The mechanism of action of heptyl dihydrogen phosphate involves its interaction with various molecular targets. In biological systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These processes are crucial for regulating cellular activities and metabolic pathways.
Comparison with Similar Compounds
Heptyl dihydrogen phosphate can be compared with other alkyl phosphates, such as:
- Methyl dihydrogen phosphate
- Ethyl dihydrogen phosphate
- Butyl dihydrogen phosphate
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain alkyl phosphates
Similar Compounds
- Methyl dihydrogen phosphate : Shorter chain, different solubility and reactivity.
- Ethyl dihydrogen phosphate : Slightly longer chain than methyl, but still shorter than heptyl.
- Butyl dihydrogen phosphate : Intermediate chain length, different properties and uses.
Properties
Molecular Formula |
C7H17O4P |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
heptyl dihydrogen phosphate |
InChI |
InChI=1S/C7H17O4P/c1-2-3-4-5-6-7-11-12(8,9)10/h2-7H2,1H3,(H2,8,9,10) |
InChI Key |
GGKJPMAIXBETTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
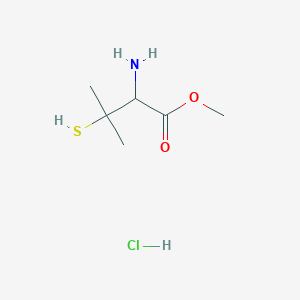
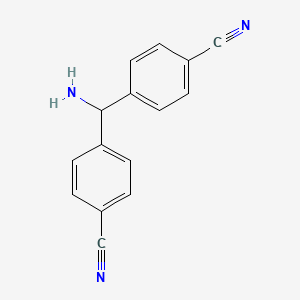
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
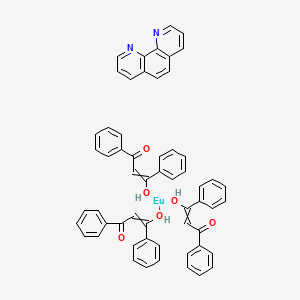

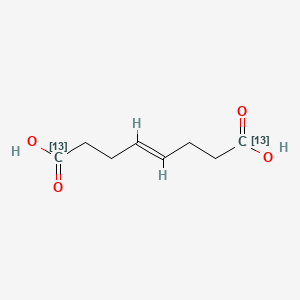
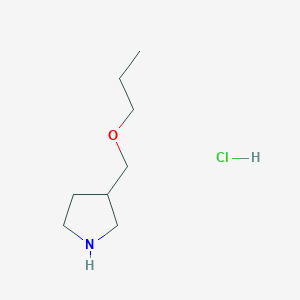
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)
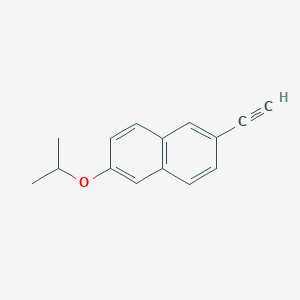
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)

